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Compound of Interest

Compound Name: 1-(2,5-Dichlorophenyl)ethanol

Cat. No.: B072762

An In-depth Technical Guide to the Molecular Structure of 1-(2,5-Dichlorophenyl)ethanol

This guide provides a comprehensive technical overview of 1-(2,5-dichlorophenyl)ethanol, a
halogenated aromatic alcohol. Designed for researchers, medicinal chemists, and
professionals in drug development, this document delves into the molecule's structural
elucidation, synthesis, and physicochemical properties. We will explore the core analytical
techniques that validate its structure, supported by field-proven insights and methodologies.

Introduction and Significance

1-(2,5-Dichlorophenyl)ethanol (CAS No. 1475-12-3) is a chiral secondary alcohol. Its
structure features a central ethanol core with one hydrogen on the alpha-carbon replaced by a
2,5-dichlorophenyl group.[1][2] This substitution pattern makes it a valuable and versatile
building block in organic synthesis. Halogenated phenyl ethanol derivatives are key precursors
in the synthesis of various biologically active compounds, including antifungal agents and other
pharmaceuticals.[3][4][5] Understanding the precise molecular architecture and the analytical
methods to confirm it is paramount for its effective use in complex synthetic pathways.

Molecular Structure and Physicochemical
Properties

The fundamental identity of a chemical compound is defined by its structure and resulting
physical properties.
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Chemical Structure

The IUPAC name for this compound is (1S)-1-(2,5-dichlorophenyl)ethanol for a specific
enantiomer, with the racemic mixture simply being 1-(2,5-dichlorophenyl)ethanol.[6] The
molecule consists of a benzene ring substituted with chlorine atoms at positions 2 and 5. This
ring is attached to the C1 carbon of an ethanol backbone, which also bears a hydroxyl group,
creating a chiral center.
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Caption: 2D structure of 1-(2,5-Dichlorophenyl)ethanol.

Physicochemical Data

The bulk properties of a compound are a direct consequence of its molecular structure. These
values are critical for designing reaction conditions, purification protocols, and formulation
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strategies.

Property Value Source
CAS Number 1475-12-3 [11[2]
Molecular Formula CsHsCI20 [1][6]
Molecular Weight 191.05 g/mol [11[2][6]
Appearance White to light yellow solid [2]
Melting Point 56-59 °C [2]
Boiling Point 117 °C @ 2 Torr [2]
Storage Temperature 2-8 °C [2]

Synthesis and Purification

The most direct and common laboratory-scale synthesis of 1-(2,5-dichlorophenyl)ethanol is
achieved through the reduction of its corresponding ketone precursor, 1-(2,5-
dichlorophenyl)ethanone (2',5'-dichloroacetophenone).[7]

Synthetic Rationale

The conversion of a ketone to a secondary alcohol is a fundamental transformation in organic
chemistry. The choice of reducing agent is critical for efficiency and safety.

e Choice of Reducing Agent: Sodium borohydride (NaBHa) is an ideal choice for this
transformation. It is a mild and selective reducing agent that readily reduces ketones and
aldehydes without affecting more robust functional groups. Its ease of handling and high
reactivity in protic solvents like methanol or ethanol make it superior to more hazardous
reagents like lithium aluminum hydride (LiAlIH4) for this specific purpose.

¢ Solvent System: Methanol is an excellent solvent as it readily dissolves both the ketone
substrate and the NaBHa4. Furthermore, it acts as a proton source to quench the intermediate
alkoxide formed during the reaction.
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Caption: General workflow for the synthesis of 1-(2,5-Dichlorophenyl)ethanol.
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Experimental Protocol: Reduction of 1-(2,5-
dichlorophenyl)ethanone

This protocol outlines a self-validating system where progress is monitored, ensuring reaction
completion and purity.

¢ Reaction Setup: Dissolve 1-(2,5-dichlorophenyl)ethanone (1.0 eq) in methanol (10 mL per
gram of ketone) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to
0-5 °C using an ice bath.

» Addition of Reductant: Slowly add sodium borohydride (NaBHa4, 0.5 eq) to the stirred solution
in small portions, maintaining the internal temperature below 10 °C.

o Expertise Note: Portion-wise addition is crucial to control the exothermic reaction and
prevent runaway conditions.

» Reaction Monitoring: After the addition is complete, remove the ice bath and allow the
mixture to stir at room temperature. Monitor the reaction's progress by Thin Layer
Chromatography (TLC) until the starting ketone spot has been completely consumed.

e Quenching: Carefully quench the reaction by slowly adding deionized water, followed by 1M
HCI to neutralize excess NaBH4 and decompose the borate complexes.

o Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl
acetate (3 x 20 mL).

» Washing and Drying: Combine the organic layers and wash sequentially with deionized
water and brine. Dry the organic layer over anhydrous sodium sulfate.

e Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced
pressure using a rotary evaporator to yield the crude product.

 Purification: Purify the crude solid by flash column chromatography on silica gel or by
recrystallization to obtain the pure 1-(2,5-dichlorophenyl)ethanol.

Spectroscopic and Analytical Characterization
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Confirming the molecular structure of the synthesized product is the most critical step. A
combination of spectroscopic techniques provides unambiguous proof of identity.
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Caption: Workflow for the analytical characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

e 1H NMR Spectroscopy: The proton NMR spectrum provides information on the number of
different types of protons and their connectivity. For 1-(2,5-dichlorophenyl)ethanol, the
expected signals are a doublet for the methyl protons, a quartet for the methine proton (due
to coupling with the methyl group), a broad singlet for the hydroxyl proton, and a complex
pattern for the three aromatic protons.[8]

e 13C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct
carbon atoms. The spectrum should show signals for the methyl carbon, the methine carbon,
and the six aromatic carbons (some of which may overlap).

Protocol: NMR Sample Preparation

» Weigh approximately 5-10 mg of the purified solid.
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e Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCls or DMSO-ds) in a clean
NMR tube.

e Cap the tube and gently invert to ensure complete dissolution.

 Insert the tube into the NMR spectrometer for analysis.

Predicted

'H NMR Signal Chemical Shift  Multiplicity Integration Assignment
(3, ppm)

Methyl (CHs) 14-16 Doublet (d) 3H -CH(OH)CHs

Methine (CH) 48-5.2 Quartet (q) 1H -CH(OH)CHs
19-25 Broad Singlet (br

Hydroxyl (OH) ) 1H -CH(OH)CHs
(variable) S)

Aromatic (Ar-H) 71-75 Multiplet (m) 3H Ar-H

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The conversion
of the ketone to an alcohol will be clearly marked by the disappearance of the strong C=0
stretch and the appearance of a broad O-H stretch.[9]

Protocol: Acquiring an IR Spectrum (Thin Film)

Place a small amount of the solid sample onto a salt plate (e.g., NaCl or KBr).

Add a drop of a suitable solvent (e.g., chloroform) to dissolve the sample.

Allow the solvent to evaporate, leaving a thin film of the compound on the plate.

Place the plate in the spectrometer and acquire the spectrum.
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] ) Characteristic )
Vibrational Mode Intensity
Wavenumber (cm—?)

O-H Stretch (alcohol) 3200 - 3500 Strong, Broad
C-H Stretch (sp?3) 2850 - 3000 Medium
C-H Stretch (aromatic, sp?) 3010 - 3100 Medium-Weak
C=C Stretch (aromatic) 1450 - 1600 Medium, Sharp
C-O Stretch (secondary

~1100 Strong
alcohol)
C-CI Stretch 600 - 800 Strong

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule,
offering further structural confirmation.

e Molecular lon (M*): The mass spectrum will show a molecular ion peak corresponding to the
molecular weight (190 g/mol for the 3>Cl2 isotope).

 |sotopic Pattern: A key feature will be the characteristic isotopic cluster for a molecule
containing two chlorine atoms. Peaks will appear at m/z 190 (M*), 192 (M+*+2), and 194
(M*+4) in an approximate intensity ratio of 9:6:1.

e Fragmentation: Common fragmentation pathways for benzylic alcohols include the alpha-
cleavage to lose a methyl group (CHse) resulting in a stable [M-15]* ion, and the loss of a
water molecule (H20) to give an [M-18]* ion.[10]

Protocol: MS Sample Preparation (Direct Infusion)

o Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or
acetonitrile.

e Draw the solution into a syringe.
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e Place the syringe on a syringe pump connected to the mass spectrometer's ion source (e.g.,
ESI or APCI).

 Infuse the sample at a low flow rate (e.g., 5-10 pL/min) to acquire the mass spectrum.

m/z Value Possible Fragment Significance
190, 192, 194 [CsHsCI20]* Molecular lon Cluster
175,177,179 [M - CHs]* Loss of methyl group
172,174,176 [M - H20]* Loss of water
145, 147 [C7H4Cl2]* Further fragmentation

Safety and Handling

Proper handling of 1-(2,5-dichlorophenyl)ethanol is essential. Based on available safety data,
the compound is classified as harmful if swallowed and can cause skin and serious eye
irritation.[11]

» Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety
glasses, a lab coat, and chemical-resistant gloves.

» Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

o Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.

[2]

o Disposal: Dispose of waste in accordance with local, regional, and national regulations.

Conclusion

The molecular structure of 1-(2,5-dichlorophenyl)ethanol is definitively characterized by a
combination of NMR, IR, and MS analyses. These techniques not only confirm its identity but
also provide the necessary quality control for its use as a critical intermediate in research and
development. The synthetic protocol described offers a reliable method for its preparation,
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enabling further exploration of its chemical potential in the development of novel molecules for
the pharmaceutical and materials science industries.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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